molecular formula C13H20N2 B12065831 2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Cat. No.: B12065831
M. Wt: 204.31 g/mol
InChI Key: AKMYBJBFBJQVJK-UHFFFAOYSA-N
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Description

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of pathogenic microorganisms . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is unique due to its isobutyl substitution, which imparts specific chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C13H20N2/c1-10(2)8-15-6-5-11-3-4-13(14)7-12(11)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3

InChI Key

AKMYBJBFBJQVJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2=C(C1)C=C(C=C2)N

Origin of Product

United States

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